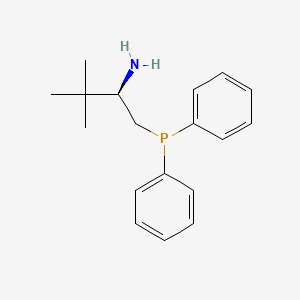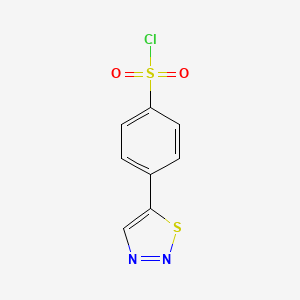
Boc-D-2,4,5-trifluorophenylalanine
概要
説明
Boc-D-2,4,5-trifluorophenylalanine is a fluorinated derivative of phenylalanine, an amino acid. The compound is characterized by the presence of three fluorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2,4,5-trifluorophenylalanine typically involves multiple steps, starting from a suitable precursor. One common approach is the biocatalytic retrosynthesis, which integrates biocatalytic steps to achieve the desired product. This method offers advantages such as milder reaction conditions and reduced environmental impact . The synthetic routes often include steps like reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are likely employed to scale up the production while minimizing environmental impact .
化学反応の分析
Types of Reactions
Boc-D-2,4,5-trifluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated phenylalanine derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
科学的研究の応用
Boc-D-2,4,5-trifluorophenylalanine has several scientific research applications:
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Medicine: This compound is a precursor in the synthesis of drugs like sitagliptin, an antidiabetic medication.
作用機序
The mechanism of action of Boc-D-2,4,5-trifluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atoms can enhance the stability of the molecule and affect its interactions with other biomolecules. In the case of its use as a precursor for sitagliptin, the compound undergoes further chemical transformations to yield the active drug, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), thereby regulating blood sugar levels .
類似化合物との比較
Similar Compounds
Boc-D-3,4,5-trifluorophenylalanine: Another fluorinated phenylalanine derivative with similar properties and applications.
Boc-D-2,3,4-trifluorophenylalanine: Differing in the position of fluorine atoms, this compound also finds use in medicinal chemistry and biochemistry.
Uniqueness
Boc-D-2,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of certain pharmaceuticals and in the study of protein structure and function .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)

